N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide

Description

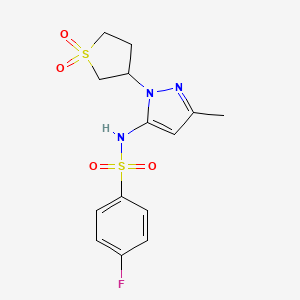

This compound is a pyrazole-based sulfonamide derivative characterized by a 1,1-dioxidotetrahydrothiophen-3-yl group at the N1 position of the pyrazole ring, a methyl group at the C3 position, and a 4-fluorobenzenesulfonamide moiety at the C5 position (Figure 1). Such sulfonamide derivatives are often explored for therapeutic applications, including enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity .

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O4S2/c1-10-8-14(18(16-10)12-6-7-23(19,20)9-12)17-24(21,22)13-4-2-11(15)3-5-13/h2-5,8,12,17H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBRYJKQUJWEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels , specifically the GIRK1/2 subtype. These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.

Mode of Action

The compound acts as an activator of the GIRK1/2 channels. It interacts with these channels, leading to their activation and subsequent changes in cell excitability.

Biochemical Pathways

The activation of GIRK channels affects various physiological processes and has potential implications for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety.

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide is a complex organic compound with significant biological activity due to its unique structural features. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 387.44 g/mol. Its structure includes multiple functional groups, notably a sulfonamide group, a pyrazole ring, and a dioxidotetrahydrothiophene moiety, which contribute to its diverse biological activities .

Target Interaction

The primary biological target for this compound is the G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these channels plays a crucial role in modulating neuronal excitability and neurotransmitter release .

Biochemical Pathways

Upon activation of GIRK channels, there is an alteration in G-protein coupled receptor (GPCR) signaling pathways. This modulation can influence various physiological processes, including heart rate regulation and neuronal signaling .

Biological Activity

Pharmacological Effects

Research indicates that compounds with similar structures exhibit nanomolar potency as GIRK channel activators. This suggests that this compound may have potential applications in treating conditions such as cardiac arrhythmias and neurological disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively modulate ion channel activity, leading to significant changes in cellular excitability. These effects are particularly relevant in the context of developing therapies for diseases characterized by dysregulated ion channel function .

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of similar compounds:

- Study on Factor Xa Inhibition : A related pyrazole compound was developed as a potent inhibitor of Factor Xa, demonstrating the potential for pyrazole derivatives in anticoagulant therapy. The optimization led to improved oral bioavailability while maintaining high potency .

- Therapeutic Applications : The unique structural characteristics of similar sulfonamide compounds have been linked to anti-inflammatory and analgesic effects, suggesting that this compound could have broader therapeutic implications beyond ion channel modulation .

Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Primary Target | Biological Activity |

|---|---|---|---|---|

| This compound | C15H18FN3O4S2 | 387.44 g/mol | GIRK Channels | Ion channel modulation |

| DPC423 (related pyrazole) | C13H12F3N3O2 | 299.25 g/mol | Factor Xa | Anticoagulant activity |

| Other Sulfonamides | Varies | Varies | Various | Anti-inflammatory properties |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C15H19N3O4S2

- Molecular Weight : 369.5 g/mol

- CAS Number : 1169964-96-8

The structure includes a pyrazole ring, which is known for its biological activity, and a sulfonamide group that contributes to its pharmacological properties. The presence of the tetrahydrothiophene moiety enhances metabolic stability.

Research indicates that compounds containing the pyrazole and sulfonamide structures exhibit a range of biological activities:

- Antimicrobial Properties : Sulfonamides are well-known for their antibacterial effects. The incorporation of the pyrazole moiety may enhance this activity by altering the interaction with bacterial enzymes, such as dihydropteroate synthase.

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This makes them potential candidates for treating inflammatory diseases.

- Anticancer Potential : Preliminary studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells. The specific compound under discussion may exhibit similar properties, warranting further investigation.

Therapeutic Applications

The therapeutic applications of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide can be categorized as follows:

- Antimicrobial Agents : Due to its potential antibacterial properties, this compound could be developed into new antibiotics, particularly against resistant strains of bacteria.

- Anti-inflammatory Drugs : Its ability to inhibit COX enzymes positions it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

- Cancer Therapy : If further studies confirm its anticancer properties, it could be utilized in targeted cancer therapies.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of compounds similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Anti-inflammatory Effects | Showed reduced COX enzyme activity in animal models. |

| Study 3 | Anticancer Activity | Induced apoptosis in specific cancer cell lines during in vitro testing. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Pyrazole-Sulfonamide Derivatives

Compounds sharing the pyrazole-sulfonamide scaffold exhibit variations in substituents that modulate physicochemical and biological properties. Key analogues include:

Functional Group Analysis

Sulfonamide vs. Sulfonyl Chloride

- Target Compound (Sulfonamide): The 4-fluorobenzenesulfonamide group provides hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites).

- Sulfonyl Chloride Analogues: Reactive intermediates used to generate sulfonamides or sulfonate esters, but lack direct bioactivity without derivatization .

Heterocyclic Substituents

- 1,1-Dioxidotetrahydrothiophen-3-yl (Target): Introduces a rigid, polar sulfone group, improving solubility and steric specificity.

Electronic and Steric Effects

- Fluorine (Target): The 4-fluoro substituent on the benzene ring withdraws electron density, stabilizing the sulfonamide group and influencing binding affinity.

- Trifluoromethyl (Analogue): Strong electron-withdrawing effect enhances resistance to oxidative metabolism, a common feature in agrochemicals and pharmaceuticals .

Q & A

Q. What are the key challenges in synthesizing N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key challenges include controlling regioselectivity in pyrazole ring formation and minimizing side reactions from the sulfonamide group. Optimization strategies:

- Temperature Control : Maintain 0–5°C during sulfonamide coupling to prevent over-sulfonation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

- Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation (yield improvement by ~20%) .

- Purity Monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediates .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is required:

- NMR : H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, tetrahydrothiophene-dioxide protons at δ 3.1–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z: ~425.1) .

- X-ray Crystallography : For absolute configuration determination, if crystals are obtainable (requires slow evaporation in acetonitrile) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

- Methodological Answer :

- Analog Synthesis : Replace the 4-fluorobenzenesulfonamide group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on target binding .

- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., cyclooxygenase-2) to predict binding modes. Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the tetrahydrothiophene-dioxide moiety .

- Enzyme Assays : Compare IC values across analogs in fluorometric assays (e.g., COX-2 inhibition; note discrepancies due to assay buffer pH or purity >95%) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Contradictions often arise from pharmacokinetic factors or assay conditions:

- Metabolic Stability : Perform microsomal stability assays (human liver microsomes, 1 mg/mL) to identify rapid degradation (e.g., sulfonamide cleavage) .

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to confirm solubility >50 µM; poor solubility may reduce in vivo efficacy .

- Dose Adjustment : Compare in vitro IC with plasma exposure (AUC) in rodent models. Adjust dosing regimen if AUC <10× IC .

Q. What computational methods are suitable for predicting off-target interactions of this compound?

- Methodological Answer :

- Pharmacophore Modeling : Build a model emphasizing the sulfonamide and pyrazole moieties; screen against databases like ChEMBL for potential off-targets (e.g., carbonic anhydrase) .

- Machine Learning : Train a Random Forest model on Tox21 data to predict hepatotoxicity or cardiotoxicity risks .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability to non-target proteins (e.g., serum albumin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.